![molecular formula C20H20N2O4 B5913371 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide CAS No. 303093-38-1](/img/structure/B5913371.png)
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide, also known as HMN-176, is a synthetic compound that has shown potential as an anticancer agent. Its chemical structure contains a quinoline ring system, which is a common feature in many drugs that exhibit antitumor activity.
Wirkmechanismus
The exact mechanism of action of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood, but it is believed to work by inhibiting the activity of topoisomerase I, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide can cause DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to have anti-inflammatory and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its high potency against cancer cells. This allows for lower concentrations of the compound to be used, which can reduce the risk of toxicity to healthy cells. However, one limitation is that 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not water-soluble, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide. One area of interest is its potential use in combination with other chemotherapeutic agents to increase its efficacy. Another area of research is the development of more water-soluble derivatives of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide to improve its administration in experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide and to identify any potential side effects or toxicity concerns.
Synthesemethoden
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide can be synthesized using a multi-step process starting from 3-methoxyaniline. The first step involves the reaction of 3-methoxyaniline with propionyl chloride to form N-(3-methoxyphenyl)propionamide. This intermediate is then reacted with 2-chloro-4-hydroxyquinoline to form the quinoline ring system. Finally, the resulting compound is treated with propionic anhydride to form 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical trials against various types of cancer, including breast, lung, and colon cancer. 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has also been shown to be effective against cancer cells that have developed resistance to other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propylquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-13-7-6-8-14(12-13)26-2/h4-10,12,23H,3,11H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYJYHMURAWXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC(=CC=C3)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide | |
CAS RN |
303093-38-1 |
Source
|
Record name | 4-HYDROXY-N-(3-METHOXYPHENYL)-2-OXO-1-PROPYL-1,2-DIHYDRO-3-QUINOLINECARBOXAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.